molecular formula C7H12N2O B15366239 4-Isopropyl-5-methylisoxazol-3-amine

4-Isopropyl-5-methylisoxazol-3-amine

Cat. No.: B15366239
M. Wt: 140.18 g/mol
InChI Key: QEZMEONYJDYNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-5-methylisoxazol-3-amine is a substituted isoxazole derivative characterized by an isoxazole core (a five-membered heterocyclic ring containing one oxygen and one nitrogen atom) with a methyl group at position 5, an isopropyl group at position 4, and an amine (-NH₂) substituent at position 2. For instance, the synthesis of isoxazol-3-amine derivatives often involves cyclocondensation reactions of β-amido acids with amines or anhydrides, as demonstrated in the preparation of benzimidazole-linked isoxazoles .

The compound’s biological and chemical properties are likely influenced by its substituents: the isopropyl group enhances lipophilicity, while the methyl group may stabilize the ring structure. Such modifications are common in medicinal chemistry to optimize pharmacokinetic profiles .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

5-methyl-4-propan-2-yl-1,2-oxazol-3-amine

InChI

InChI=1S/C7H12N2O/c1-4(2)6-5(3)10-9-7(6)8/h4H,1-3H3,(H2,8,9)

InChI Key

QEZMEONYJDYNJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)N)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Isoxazol-3-amine Derivatives

The table below compares 4-Isopropyl-5-methylisoxazol-3-amine with structurally similar isoxazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
4-Isopropyl-5-methylisoxazol-3-amine C₇H₁₂N₂O 140.19 (calculated) 4-isopropyl, 5-methyl, 3-amine Hypothesized use in drug discovery
3-Amino-5-methylisoxazole C₄H₆N₂O 98.10 5-methyl, 3-amine Intermediate in agrochemical synthesis
5-Amino-4-chloro-3-methylisoxazole C₄H₅ClN₂O 132.55 4-chloro, 3-methyl, 5-amine Potential antimicrobial agent
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine C₁₀H₉ClN₂O 208.65 4-chlorophenyl, 3-methyl, 5-amine Studied for CNS activity

Key Observations :

  • Lipophilicity: The isopropyl group in the target compound likely increases its lipophilicity compared to the smaller methyl or chloro substituents in analogs like 3-amino-5-methylisoxazole or 5-amino-4-chloro-3-methylisoxazole. This property could enhance membrane permeability in drug design .

Comparison with Heterocyclic Analogs Beyond Isoxazole

Example : 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine (C₁₄H₁₄N₄OS, MW 286.35)

  • Structural Differences : Replaces the isoxazole ring with a thiazole (sulfur-containing heterocycle) and introduces an oxadiazole moiety.
  • The oxadiazole group may improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.